molecular formula C13H12BrNO3 B566992 Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate CAS No. 1242260-60-1

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate

Cat. No.: B566992
CAS No.: 1242260-60-1
M. Wt: 310.147
InChI Key: QKMBRKPDOOMMKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. One common synthetic route starts with the bromination of 8-methoxyquinoline-3-carboxylic acid using bromine in the presence of a suitable solvent. The resulting 4-bromo-8-methoxyquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Chemical Reactions Analysis

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group at the 8-position can be oxidized to form a quinone derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bromine, sulfuric acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate: Similar structure but with different halogen substitutions, leading to different chemical properties and reactivity.

    Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-bromo-8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMBRKPDOOMMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677907
Record name Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-60-1
Record name Ethyl 4-bromo-8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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